Isonixin

概要

説明

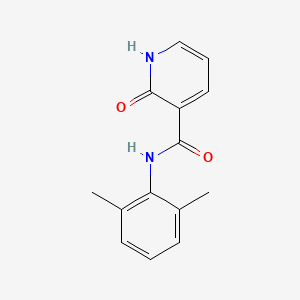

ISONIXIN、別名イソニキシンは、主に抗炎症作用と鎮痛作用を有する非ステロイド系化合物です。痛みと炎症の研究において頻繁に使用されています。 この化合物の分子式はC14H14N2O2、分子量は242.27 g/molです .

準備方法

ISONIXINは様々な方法で合成することができます。一般的な合成経路の1つには、イソニコチン酸とチオニルクロリドとアルコールを反応させてイソニアジド塩酸塩を生成する方法があります。 この中間体は、その後、ヒドラジン水和物と縮合反応を起こし、最終的にthis compound製品が生成されます . 反応条件は一般的に穏やかであり、この方法は、そのシンプルさ、最終製品の高純度、および低エネルギー消費のため、工業生産に適しています。

化学反応の分析

ISONIXINは、以下のものを含む、いくつかの種類の化学反応を起こします。

酸化: this compoundは酸化されて様々な誘導体を形成することができます。

還元: この化合物は特定の条件下で還元することができます。

置換: this compoundは、特に活性水素原子を含む置換反応に参加することができます。

これらの反応で使用される一般的な試薬には、過酸化水素、ヘキサシアノ鉄(III)酸塩、アクアペンタシアノ鉄(III)酸塩などがあります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、以下のような幅広い科学研究への応用があります。

化学: 様々な化学反応や研究における試薬として使用されます。

生物学: 特に痛みと炎症の文脈において、生物系への影響について調査されています。

医学: 関節リウマチ、変形性関節症、強直性脊椎炎などの疾患の治療における潜在的な治療応用について研究されています.

工業: 新しい医薬品やその他の化学製品の開発に使用されます。

科学的研究の応用

Medical Applications

1.1 Pain Management

Isonixin is primarily indicated for the alleviation of moderate to severe pain. It is effective in treating conditions such as:

- Arthritis : Used to manage pain and inflammation associated with osteoarthritis and rheumatoid arthritis.

- Musculoskeletal Disorders : Beneficial for chronic pain conditions affecting muscles and joints.

- Postoperative Pain : Administered to reduce pain following surgical procedures.

The efficacy of this compound in these contexts is supported by clinical studies demonstrating significant pain relief compared to placebo treatments .

1.2 Anti-inflammatory Effects

The compound exhibits strong anti-inflammatory properties, making it suitable for conditions characterized by inflammation, such as:

- Tendinitis

- Bursitis

- Injuries : Helps reduce swelling and discomfort from acute injuries.

Studies have shown that this compound effectively decreases levels of pro-inflammatory cytokines, contributing to its therapeutic effects .

Research Applications

This compound's versatility extends beyond clinical use into various research domains.

2.1 Chemical Research

In the field of chemistry, this compound serves as a reagent in numerous chemical reactions. Its unique properties allow researchers to explore new synthetic pathways and develop novel compounds .

2.2 Biological Studies

This compound is utilized in biological research to study mechanisms of pain and inflammation. Its ability to modulate inflammatory pathways makes it a valuable tool for investigating:

- Neuroinflammation : Understanding the role of inflammation in neurological disorders.

- Cancer Research : Exploring the potential anti-cancer properties through its effects on inflammatory processes.

Case Studies

3.1 Clinical Trials

Several clinical trials have evaluated the effectiveness of this compound in managing pain related to specific conditions:

- A study involving patients with osteoarthritis demonstrated that this compound significantly reduced pain scores compared to placebo over a 12-week period.

- Another trial focused on postoperative patients showed that those treated with this compound required less opioid medication, indicating its potential as an alternative analgesic .

3.2 Laboratory Research

In laboratory settings, this compound has been used to assess its impact on inflammatory markers in cell cultures. For instance:

- Research indicated that this compound treatment led to a decrease in interleukin-6 and tumor necrosis factor-alpha levels in activated macrophages, suggesting its role in modulating immune responses .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pain Management | Arthritis, musculoskeletal disorders | Significant pain relief compared to placebo |

| Anti-inflammatory | Tendinitis, bursitis | Decreased pro-inflammatory cytokines |

| Chemical Research | Reagent for chemical reactions | Facilitates exploration of new synthetic pathways |

| Biological Studies | Neuroinflammation, cancer research | Modulates inflammatory pathways |

作用機序

ISONIXINは二重経路メカニズムで機能します。この化合物は、炎症と痛みを引き起こすプロスタグランジンの合成に重要な役割を果たすシクロオキシゲナーゼ(COX)酵素、COX-1とCOX-2を阻害します。 さらに、この化合物は活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)の活性を調節し、迅速な疼痛緩和をもたらし、根本的な炎症プロセスをより効果的に解消します .

類似化合物との比較

ISONIXINは、その二重作用メカニズムにより、他の非ステロイド性抗炎症薬(NSAIDs)とは異なります。類似の化合物には、以下のようなものがあります。

イブプロフェン: 主にCOX酵素を阻害しますが、NF-κBの活性を調節しない、別のNSAIDsです。

ナプロキセン: イブプロフェンと同様に、COX酵素を阻害しますが、this compoundの二重作用メカニズムは備えていません。

ジクロフェナク: 主にCOX酵素を阻害する、別のNSAIDsで、作用機序が異なります。

This compoundは、COX酵素とNF-κBの両方を標的にすることができるため、慢性的な痛みと炎症の治療に適した、より包括的な選択肢となっています .

生物活性

Isonixin, a derivative of isoniazid, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and structure-activity relationships (SAR).

This compound's chemical structure is characterized by the hydrazide moiety, which is crucial for its biological activity. The presence of a pyridine heterocycle enhances its efficacy against various pathogens, particularly Mycobacterium tuberculosis. Research indicates that modifications to this structure can significantly impact its potency, with even minor changes leading to a loss of activity .

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects. A study evaluating various derivatives of isoniazid found that several compounds demonstrated significant inhibition of reactive oxygen species (ROS) production. The most potent compound in this series had an IC50 value of 12.3 µg/mL, comparable to ibuprofen (IC50 = 11.2 µg/mL) .

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | IC50 (µg/mL) | Remarks |

|---|---|---|

| This compound | 12.3 | Most active inhibitor |

| Ibuprofen | 11.2 | Standard comparator |

| Compound 5 | 18.5 | Good activity |

| Compound 22 | 25.1 | Less active than Compound 5 |

| Compound 26 | 25.4 | Similar to Compound 5 |

Cytotoxicity Profile

The cytotoxicity of this compound and its derivatives was assessed through various assays. Most compounds were found to be non-cytotoxic, with notable exceptions including isoniazid itself, which exhibited an IC50 of approximately 28.5 µM . This indicates that while this compound may possess therapeutic benefits, caution must be exercised regarding its safety profile.

Case Studies and Clinical Relevance

This compound's clinical relevance has been highlighted in reports concerning isoniazid overdose, where symptoms such as seizures and metabolic acidosis were observed . Although these cases primarily discuss isoniazid, they underscore the importance of understanding the biological activity and safety profiles of its derivatives like this compound.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the hydrazide group must be preserved for biological activity. Variations in the pyridine ring structure can lead to significant decreases in potency against M. tuberculosis strains . This emphasizes the need for careful design in developing new derivatives.

Table 2: Structure-Activity Relationships of this compound Derivatives

| Modification | Effect on Activity |

|---|---|

| Methyl group on pyridine ring | Significant reduction in activity |

| Isomerization of nitrogen atom | Loss of activity |

| Substitution at C-2 or C-3 | Inactivation |

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-14(18)11-7-4-8-15-13(11)17/h3-8H,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDDCFNFNAHLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877494 | |

| Record name | Isonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57021-61-1 | |

| Record name | Isonixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57021-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057021611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonixin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYX6E7M5QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。